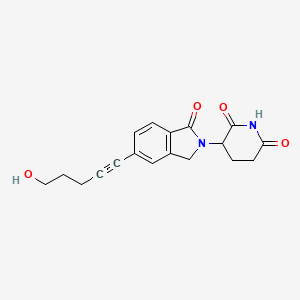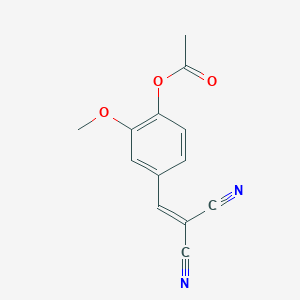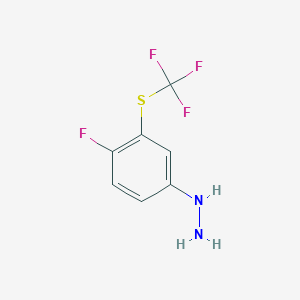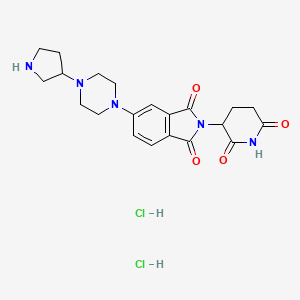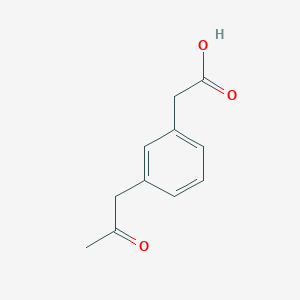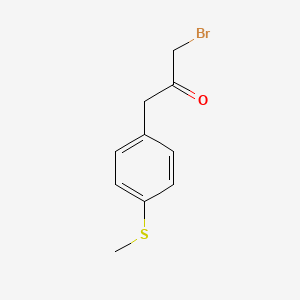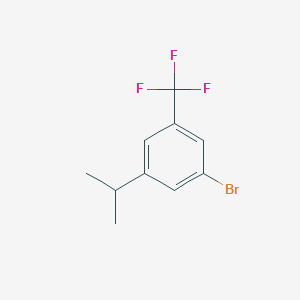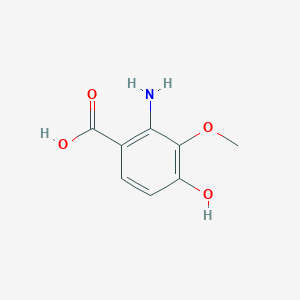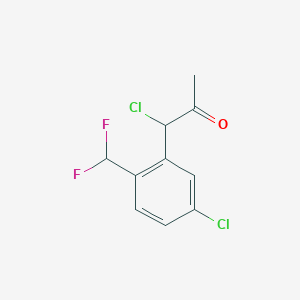
1-Chloro-1-(5-chloro-2-(difluoromethyl)phenyl)propan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-1-(5-chloro-2-(difluoromethyl)phenyl)propan-2-one is an organic compound that belongs to the class of chlorinated ketones
Métodos De Preparación
The synthesis of 1-Chloro-1-(5-chloro-2-(difluoromethyl)phenyl)propan-2-one typically involves the chlorination of a precursor compound followed by the introduction of the difluoromethyl group. One common synthetic route includes the reaction of 5-chloro-2-(difluoromethyl)benzene with chloroacetone under specific reaction conditions. Industrial production methods may involve large-scale chlorination and fluorination processes, utilizing specialized equipment to ensure the purity and yield of the final product.
Análisis De Reacciones Químicas
1-Chloro-1-(5-chloro-2-(difluoromethyl)phenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorinated phenyl ring can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
1-Chloro-1-(5-chloro-2-(difluoromethyl)phenyl)propan-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of agrochemicals and other specialty chemicals due to its reactivity and functional groups.
Mecanismo De Acción
The mechanism of action of 1-Chloro-1-(5-chloro-2-(difluoromethyl)phenyl)propan-2-one involves its interaction with molecular targets such as enzymes or receptors. The chlorinated phenyl ring and difluoromethyl group can influence the compound’s binding affinity and specificity. Pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to desired biological effects.
Comparación Con Compuestos Similares
Similar compounds to 1-Chloro-1-(5-chloro-2-(difluoromethyl)phenyl)propan-2-one include:
1-Chloro-1-(2-(difluoromethyl)-5-(trifluoromethoxy)phenyl)propan-2-one: Differing by the presence of a trifluoromethoxy group.
1-Chloropropan-2-one: A simpler structure with a single chlorine atom.
Chloroacetone: Another chlorinated ketone with different reactivity. The uniqueness of this compound lies in its specific combination of chlorinated and fluorinated groups, which can impart distinct chemical and biological properties.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications
Propiedades
Fórmula molecular |
C10H8Cl2F2O |
|---|---|
Peso molecular |
253.07 g/mol |
Nombre IUPAC |
1-chloro-1-[5-chloro-2-(difluoromethyl)phenyl]propan-2-one |
InChI |
InChI=1S/C10H8Cl2F2O/c1-5(15)9(12)8-4-6(11)2-3-7(8)10(13)14/h2-4,9-10H,1H3 |
Clave InChI |
FIWXEKZJJUHLBM-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C(C1=C(C=CC(=C1)Cl)C(F)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



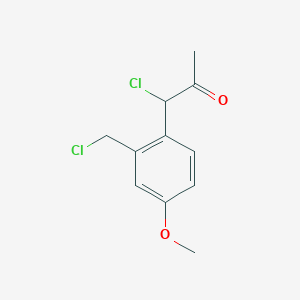
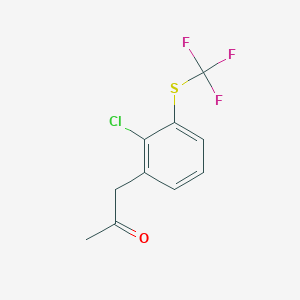

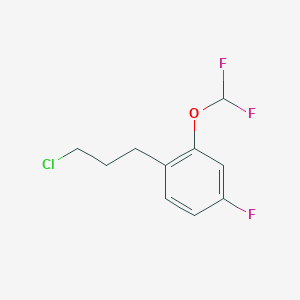
![(3,3'-Dimethoxy-[2,2'-bithiophene]-5,5'-diyl)bis(trimethylstannane)](/img/structure/B14057828.png)
